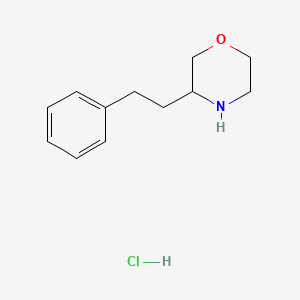

3-(2-Phenylethyl)morpholinehydrochloride

Description

Overview of Morpholine (B109124) as a Privileged Scaffold in Medicinal Chemistry Research

Morpholine is a saturated six-membered heterocycle containing both an amine and an ether functional group. This unique combination imparts a desirable balance of hydrophilicity and lipophilicity, making it a "privileged scaffold" in medicinal chemistry. researchgate.netmdpi.com A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets, thereby serving as a versatile template for the development of a wide range of therapeutic agents. nih.govnih.gov

The utility of the morpholine moiety can be attributed to several key factors:

Physicochemical Properties: The presence of the oxygen atom enhances aqueous solubility and can act as a hydrogen bond acceptor, while the nitrogen atom provides a basic center that can be protonated at physiological pH. This duality allows for the fine-tuning of a molecule's solubility and membrane permeability.

Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can lead to improved pharmacokinetic profiles, such as a longer plasma half-life. researchgate.net

Synthetic Accessibility: The morpholine ring can be readily incorporated into larger molecules through various synthetic routes, making it an attractive component for combinatorial chemistry and the generation of compound libraries. mdpi.com

Biological Activity: The morpholine scaffold is a key component in a diverse array of approved drugs with a wide spectrum of therapeutic applications, demonstrating its compatibility with numerous biological targets.

The following interactive table showcases several well-established drugs that incorporate the morpholine scaffold, highlighting the diverse therapeutic areas in which this privileged structure plays a critical role.

| Drug | Therapeutic Class | Contribution of the Morpholine Moiety |

| Gefitinib | Anticancer | Enhances pharmacokinetic properties, including a longer half-life. |

| Reboxetine | Antidepressant | The morpholine ring is a key part of the pharmacophore, contributing to its selective norepinephrine (B1679862) reuptake inhibition. |

| Aprepitant | Antiemetic | The morpholine group contributes to the high affinity and selectivity for the neurokinin 1 (NK1) receptor. |

| Linezolid | Antibiotic | The morpholine ring is crucial for its antibacterial activity and also contributes to its oral bioavailability. |

| Rivaroxaban | Anticoagulant | The keto-morpholine group is integral to its inhibitory activity against Factor Xa and allows for sufficient oral absorption. |

Relevance of 3-(2-Phenylethyl)morpholinehydrochloride within the Morpholine Derivative Chemical Space

While extensive research has been conducted on the morpholine scaffold as a whole, the specific compound this compound remains a relatively unexplored entity within the academic literature. Its chemical structure, featuring a phenylethyl group at the 3-position of the morpholine ring, suggests potential areas of scientific interest based on the established properties of its constituent parts.

The phenylethyl group is a common structural motif in many biologically active compounds, including neurotransmitters such as dopamine (B1211576) and norepinephrine. Its incorporation into the morpholine scaffold at the 3-position introduces a significant lipophilic component and potential for various intermolecular interactions, such as pi-stacking with aromatic residues in biological targets. The hydrochloride salt form is typically employed to enhance the solubility and stability of amine-containing compounds for research and potential pharmaceutical applications.

The substitution at the 3-position, as opposed to the more commonly functionalized nitrogen atom at the 4-position, presents a distinct structural arrangement that could lead to novel biological activities. Research into C-substituted morpholine derivatives is an active area of investigation, as these compounds can exhibit unique pharmacological profiles compared to their N-substituted counterparts. researchgate.net

Research Paradigms in the Investigation of Novel Chemical Entities

The scientific evaluation of a new chemical entity like this compound follows a structured and multi-faceted research paradigm. This process is designed to systematically characterize the compound's chemical, physical, and potential biological properties.

The initial stages of investigation typically involve:

Synthesis and Purification: Development of a reliable synthetic route to produce the compound in high purity. This is a critical step to ensure that any observed activity is attributable to the target molecule and not impurities.

Structural Elucidation: Confirmation of the compound's chemical structure using a variety of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. For crystalline solids, X-ray crystallography can provide definitive information about the three-dimensional arrangement of atoms.

Physicochemical Characterization: Determination of key physical and chemical properties such as melting point, solubility in various solvents, pKa, and lipophilicity (logP). These parameters are crucial for understanding the compound's behavior in biological systems.

Following initial characterization, a novel compound may undergo a series of screening assays to explore its potential biological activity. This can involve:

In Vitro Screening: Testing the compound against a panel of biological targets, such as enzymes, receptors, or whole cells, to identify any potential therapeutic effects or cytotoxic properties.

Computational Modeling: Utilizing computer-based simulations to predict the compound's binding affinity for specific biological targets and to understand the potential structure-activity relationships.

This systematic approach ensures a thorough and rigorous evaluation of new chemical entities, laying the groundwork for more advanced preclinical and clinical studies should a promising activity be identified. The journey of a novel compound from initial synthesis to a well-understood chemical tool or potential therapeutic lead is a testament to the meticulous and iterative nature of modern chemical research.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C12H18ClNO |

|---|---|

Molecular Weight |

227.73 g/mol |

IUPAC Name |

3-(2-phenylethyl)morpholine;hydrochloride |

InChI |

InChI=1S/C12H17NO.ClH/c1-2-4-11(5-3-1)6-7-12-10-14-9-8-13-12;/h1-5,12-13H,6-10H2;1H |

InChI Key |

KLQHGOHERDKENE-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC(N1)CCC2=CC=CC=C2.Cl |

Origin of Product |

United States |

Pre Clinical Pharmacological Investigations of 3 2 Phenylethyl Morpholinehydrochloride Analogues

Investigation of Mechanism of Action in Pre-clinical Models

The intricate mechanisms by which analogues of 3-(2-Phenylethyl)morpholinehydrochloride exert their effects are multifaceted, involving interactions with a range of central nervous system targets. Understanding these interactions is crucial for elucidating their pharmacological profile.

Receptor Binding and Ligand-Target Interactions

The affinity of a compound for specific receptors and transporters is a primary determinant of its pharmacological activity. The following subsections delineate the binding profiles of this compound analogues across several key neurological targets.

The histamine (B1213489) H₃ receptor, a presynaptic autoreceptor and heteroreceptor, plays a crucial role in modulating the release of histamine and other neurotransmitters such as acetylcholine (B1216132), dopamine (B1211576), serotonin (B10506), and noradrenaline. nih.govmdpi.com Consequently, H₃ receptor antagonists are being investigated for their potential in treating cognitive disorders. frontiersin.orgresearchgate.net Research has revealed that some compounds designed as H₃ receptor antagonists also exhibit affinity for other targets, including cholinesterases and sigma-1 receptors, suggesting a potential for multi-target activity. nih.govmdpi.com

In a study of novel benzophenone (B1666685) derivatives, several compounds demonstrated high affinity for the H₃ receptor. For instance, compound 6 showed a Kᵢ value of 8 nM. mdpi.com Another study on novel H₃ receptor antagonists reported pKᵢ values ranging from 7.56 to 8.68 in a radioligand binding assay using rat brain cortex membranes. nih.govnih.gov

| Compound | H₃ Receptor Affinity (Kᵢ, nM) | Reference |

| Compound 6 (benzophenone derivative) | 8 | mdpi.com |

The dopamine transporter (DAT) is a key regulator of dopaminergic neurotransmission, and its inhibition can lead to increased synaptic dopamine levels. mdpi.com Several analogues of this compound have been investigated for their ability to inhibit dopamine reuptake.

A study on β-phenethylamine derivatives identified several compounds with potent inhibitory effects on dopamine reuptake. For example, compound 9 exhibited an IC₅₀ value of 0.04 µM. biomolther.org Another potent and selective DAT inhibitor, (S)-MK-26 , demonstrated an IC₅₀ value of 0.56 µM at the human dopamine transporter (hDAT). nih.gov The table below summarizes the dopamine transporter inhibition data for selected compounds.

| Compound | Dopamine Transporter Inhibition (IC₅₀, µM) | Reference |

| Compound 9 (β-phenethylamine derivative) | 0.04 | biomolther.org |

| (S)-MK-26 | 0.56 | nih.gov |

| AHN 1-055 | 0.071 | abmole.com |

| Tesofensine | 0.0065 | abmole.com |

| Dasotraline | 0.004 | abmole.com |

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of acetylcholine, is a key therapeutic strategy for Alzheimer's disease. nih.govresearchgate.net Several morpholine-containing compounds have been synthesized and evaluated for their cholinesterase inhibitory activity.

One study on phenoxyethyl piperidine/morpholine (B109124) derivatives identified compound 5c as a potent inhibitor of electric eel AChE (eeAChE) with an IC₅₀ of 0.50 µM and a Kᵢ value of 0.053 µM. nih.govresearchgate.net Another investigation of novel 4-N-phenylaminoquinoline derivatives containing a morpholine group found that compound 11g was the most potent inhibitor of both AChE and BChE, with IC₅₀ values of 1.94 µM and 28.37 µM, respectively. mdpi.com Furthermore, a study on chlorophenoxyalkylamine derivatives reported that compound 18 inhibited both EeAChE and equine BuChE (EqBuChE) with IC₅₀ values of 1.93 µM and 1.64 µM, respectively. nih.gov

| Compound | Target Enzyme | Inhibition (IC₅₀, µM) | Inhibition (Kᵢ, µM) | Reference |

| 5c (phenoxyethyl morpholine derivative) | eeAChE | 0.50 | 0.053 | nih.govresearchgate.net |

| 11g (4-N-phenylaminoquinoline derivative) | AChE | 1.94 | - | mdpi.com |

| BChE | 28.37 | - | mdpi.com | |

| 18 (chlorophenoxyalkylamine derivative) | EeAChE | 1.93 | - | nih.gov |

| EqBuChE | 1.64 | - | nih.gov |

The sigma-1 receptor is a unique intracellular chaperone protein that modulates a variety of signaling pathways and neurotransmitter systems, including the glutamatergic and dopaminergic systems. mdpi.comnih.gov It has been implicated in a range of neurological and psychiatric conditions. nih.gov Several psychoactive drugs have shown affinity for the sigma-1 receptor. nih.gov

Research has shown that some histamine H₃ receptor antagonists also possess affinity for the sigma-1 receptor. nih.gov A study on novel high-affinity sigma-1 receptor ligands based on the antagonist PB212 reported compounds with Kᵢ values in the nanomolar range. For example, a 3-phenylpyrrolidine (B1306270) derivative displayed a Kᵢ of 0.12 nM. researchgate.net While not direct analogues of this compound, these findings highlight the potential for morpholine-containing structures to interact with the sigma-1 receptor.

| Compound Class | Sigma-1 Receptor Affinity (Kᵢ, nM) | Reference |

| 3-Phenylpyrrolidine derivative | 0.12 | researchgate.net |

| 4-Phenylpiperidine derivative | 0.31 | researchgate.net |

| Granatane derivative | 1.03 | researchgate.net |

The intricate interplay between different neurotransmitter systems is a key aspect of neuropharmacology. As previously mentioned, the histamine H₃ receptor acts as a heteroreceptor, modulating the release of several neurotransmitters, including serotonin and noradrenaline. nih.govmdpi.com Therefore, ligands targeting the H₃ receptor can indirectly influence these systems.

Furthermore, some compounds exhibit direct interactions with serotonin and norepinephrine (B1679862) transporters (SERT and NET). For instance, tricyclic antidepressants are known to have varying degrees of selectivity for SERT and NET. researchgate.net The norepinephrine transporter itself can also transport dopamine and serotonin. nih.govmdpi.com Specific analogues of this compound have been evaluated for their effects on these transporters. For example, Tesofensine is a potent triple monoamine reuptake inhibitor with IC₅₀ values of 11 nM for SERT and 1.7 nM for NET. abmole.com Dasotraline also inhibits these transporters with IC₅₀ values of 11 nM for SERT and 6 nM for NET. abmole.com

| Compound | Serotonin Transporter (SERT) Inhibition (IC₅₀, nM) | Norepinephrine Transporter (NET) Inhibition (IC₅₀, nM) | Reference |

| Tesofensine | 11 | 1.7 | abmole.com |

| Dasotraline | 11 | 6 | abmole.com |

Interaction with Kinase Inhibitors and Phosphodiesterasesscilit.comnih.gov

The morpholine moiety is a key structural feature in a number of kinase inhibitors. Research into analogues of 3-(2-phenylethyl)morpholine hydrochloride has explored their potential to interact with and inhibit various kinases, particularly those involved in cell signaling pathways related to cancer.

One area of focus has been on phosphoinositide 3-kinases (PI3Ks), a family of enzymes crucial for cell growth, proliferation, and survival. The morpholine ring is a well-established pharmacophore in PI3K inhibitors. For instance, the potent and selective PI3K inhibitor ZSTK474 features two morpholine groups. Studies on ZSTK474 analogues, where one of the morpholine rings is substituted, have provided insights into the structure-activity relationships governing PI3K inhibition. These investigations have shown that modifications to the morpholine component can significantly impact inhibitory potency and isoform selectivity.

Furthermore, researchers have developed bifunctional inhibitors that target both PI3K and MEK (mitogen-activated protein kinase kinase) pathways. In some of these dual inhibitors, a morpholine-containing triazine core, derived from ZSTK474, serves as the PI3K-inhibiting component. These hybrid molecules have demonstrated the ability to suppress both PI3K/AKT and MEK/ERK signaling pathways, leading to enhanced anti-proliferative activity in tumor cell lines.

While the morpholine scaffold is prevalent in kinase inhibitors, specific preclinical data on the interaction of 3-(2-phenylethyl)morpholine hydrochloride analogues with phosphodiesterases (PDEs) is limited in the currently available scientific literature. PDEs are a diverse family of enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides. Although various PDE inhibitors are in clinical use and development for a range of conditions, the exploration of phenylethyl)morpholine derivatives as potential PDE modulators remains an area for future investigation.

Table 1: Examples of Morpholine-Containing Kinase Inhibitors and their Targets

| Compound Class | Specific Example(s) | Target(s) | Key Findings |

| Arylmorpholines | Analogues of LY294002 | PI3K isoforms, DNA-PK | Can be more selective than the parent compound. |

| Bis(morpholino-1,3,5-triazine) derivatives | PKI-587 | PI3K, mTOR | Highly efficacious dual inhibitor with in vivo antitumor activity. |

| Morpholine-substituted Tetrahydroquinolines | - | mTOR | Showed potent and selective cytotoxicity against various cancer cell lines. |

| ZSTK474 Analogues | - | PI3K isoforms | Substitution of the morpholine ring affects potency and selectivity. |

| PI3K/MEK Bifunctional Inhibitors | - | PI3K, MEK | Dual inhibition of key cancer signaling pathways. |

Cannabinoid Receptor Modulation

The endocannabinoid system, primarily composed of the cannabinoid receptors CB1 and CB2, is a key regulator of various physiological processes. Preclinical research has indicated that the morpholine scaffold can be incorporated into molecules that selectively target these receptors.

Specifically, studies have focused on the development of morpholine-containing compounds as selective agonists for the CB2 receptor. The CB2 receptor is primarily expressed in the immune system and is considered a promising therapeutic target for inflammatory and neuropathic pain, with a lower potential for the psychoactive effects associated with CB1 receptor activation.

In one study, two classes of morpholine-containing CB2 selective agonists were identified and optimized. A representative compound from each class was profiled in a murine model of inflammation and demonstrated efficacy comparable to that of prednisolone (B192156) when administered orally. This highlights the potential of the morpholine moiety as a scaffold for the development of novel anti-inflammatory agents acting through the cannabinoid system.

While these findings are promising for the broader class of morpholine-containing compounds, specific preclinical data on the direct interaction of 3-(2-phenylethyl)morpholine hydrochloride analogues with cannabinoid receptors is not extensively detailed in the current body of scientific literature. Further investigation is required to determine if this specific chemical entity or its close analogues possess significant modulatory activity at CB1 or CB2 receptors.

Toll-like Receptor 9 (TLR9) Antagonismscilit.com

Toll-like receptor 9 (TLR9) is an important component of the innate immune system that recognizes unmethylated CpG DNA sequences, which are common in bacteria and viruses. Aberrant TLR9 activation has been implicated in the pathogenesis of autoimmune diseases and certain cancers, making TLR9 antagonists a subject of therapeutic interest.

One such study identified a novel, small-molecule morphinan (B1239233) analogue as a specific TLR9 antagonist. This compound was shown to inhibit TLR9-mediated signaling and reduce sterile inflammation in in vivo models of acute liver and pancreas injury. The identification of a morphinan-based structure with TLR9 antagonistic properties suggests that cyclic amine scaffolds could be a starting point for the design of new TLR9 inhibitors.

However, it is crucial to note that morphinans have a distinct and more complex ring system compared to the simple morpholine ring in 3-(2-phenylethyl)morpholine hydrochloride. Therefore, while the principle of a cyclic amine interacting with TLR9 is established, dedicated preclinical investigations are necessary to determine if 3-(2-phenylethyl)morpholine hydrochloride or its analogues possess any TLR9 antagonistic activity.

Vasopressin V1b Receptor Antagonism

The vasopressin V1b receptor is predominantly located in the anterior pituitary gland and plays a significant role in regulating the hypothalamic-pituitary-adrenal (HPA) axis, particularly in response to stress. Dysregulation of the HPA axis is implicated in several psychiatric disorders, including depression and anxiety, making the V1b receptor an attractive therapeutic target.

Preclinical research has led to the development of selective, non-peptide V1b receptor antagonists. One of the most well-characterized is SSR149415. Although structurally distinct from 3-(2-phenylethyl)morpholine hydrochloride, the study of such compounds provides a framework for understanding the potential therapeutic applications of V1b antagonists. SSR149415 has demonstrated anxiolytic- and antidepressant-like effects in various rodent models of stress-related disorders.

Another selective V1b receptor antagonist that has been investigated is nelivaptan (B1678018). Molecular dynamics simulations have been employed to study the interaction of nelivaptan with the V1b receptor, providing insights into the molecular mechanism of antagonist binding.

While these studies establish the therapeutic potential of V1b receptor antagonism, there is a lack of specific preclinical data on 3-(2-phenylethyl)morpholine hydrochloride analogues as V1b receptor antagonists in the currently available scientific literature. The development and investigation of phenylethyl)morpholine-based compounds for this target could be a potential area for future research.

Enzyme Inhibition and Modulation of Cellular Pathways

Monoamine Oxidase B (MAO-B) Enzyme Inhibition

Monoamine oxidase B (MAO-B) is a key enzyme in the metabolism of several neurotransmitters, including dopamine. Inhibition of MAO-B can increase dopaminergic neurotransmission and is a therapeutic strategy for neurodegenerative conditions such as Parkinson's disease. The morpholine moiety has been incorporated into various compounds to explore their MAO-B inhibitory potential.

A notable example is the investigation of morpholine-based chalcones. In one study, a series of nine morpholine-containing chalcones were synthesized and evaluated for their ability to inhibit both MAO-A and MAO-B. Several of these compounds exhibited potent and selective inhibition of MAO-B. The lead compound from this series, MO1, displayed an IC50 value of 0.030 µM for MAO-B inhibition and was found to be a reversible, mixed-type inhibitor.

These findings suggest that the morpholine ring, in combination with other structural features, can be a valuable component in the design of potent and selective MAO-B inhibitors. The phenylethyl group of 3-(2-phenylethyl)morpholine hydrochloride also bears some resemblance to the phenylethylamine scaffold present in some MAO substrates and inhibitors, suggesting a potential for interaction with the enzyme's active site. However, specific preclinical data on the MAO-B inhibitory activity of 3-(2-phenylethyl)morpholine hydrochloride and its direct analogues is required to confirm this hypothesis.

Table 2: MAO-B Inhibitory Activity of Morpholine-Based Chalcones

| Compound | MAO-B IC50 (µM) | Type of Inhibition |

| MO1 | 0.030 | Reversible, Mixed-type |

| MO7 | 0.25 | Not specified |

| MO8 | 0.32 | Not specified |

| MO4 | 0.33 | Not specified |

| MO9 | 0.36 | Not specified |

Nrf2 Pathway Activation and Antioxidant Response

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular defense against oxidative stress. Activation of the Nrf2 pathway leads to the upregulation of a battery of antioxidant and cytoprotective genes, making it a promising therapeutic target for a variety of diseases characterized by oxidative damage.

The Nrf2-antioxidant response element (ARE) pathway is a master regulator of cellular redox homeostasis. Under basal conditions, Nrf2 is kept at low levels in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1). In response to oxidative or electrophilic stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE, initiating the transcription of its target genes.

While the modulation of the Nrf2 pathway by various chemical entities is an active area of research, specific preclinical studies detailing the effects of 3-(2-phenylethyl)morpholine hydrochloride analogues on this pathway are not extensively documented in the current scientific literature. The potential for these compounds to induce an antioxidant response via Nrf2 activation would depend on their ability to interact with the regulatory components of the pathway, such as Keap1. Future investigations are warranted to explore whether the phenylethyl)morpholine scaffold can be optimized to create potent activators of the Nrf2 pathway for therapeutic benefit.

Modulation of Inflammatory Pathways

While direct preclinical investigations into the modulation of inflammatory pathways by this compound are not extensively documented in publicly available literature, research on analogous compounds containing the morpholine scaffold suggests potential interactions with inflammatory processes. The morpholine ring is a key feature in many biologically active molecules, and its derivatives have been explored for various therapeutic effects, including anti-inflammatory properties. The mechanism of such effects often involves the modulation of key signaling pathways implicated in the inflammatory response. For instance, some heterocyclic compounds are known to interfere with the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory gene expression. Others may influence the production of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX). However, specific studies detailing the impact of this compound or its close analogues on these precise pathways are limited.

In vitro and In vivo (Animal Model) Biological Activity Profiling

The biological activity of morpholine derivatives has been a subject of significant scientific interest, leading to the investigation of their potential as antimicrobial and antiparasitic agents.

Antimicrobial Activity Research

The morpholine nucleus is a core component of several compounds with demonstrated antimicrobial properties. Research into analogues of this compound has revealed a spectrum of activity against various bacterial and fungal pathogens.

Studies on various morpholine derivatives have demonstrated a broad spectrum of antibacterial action. These compounds have shown inhibitory effects against both Gram-positive and Gram-negative bacteria. The specific efficacy and spectrum can be significantly influenced by the nature and position of substituents on the morpholine ring and any associated phenyl groups. For example, the introduction of certain functional groups can enhance the antibacterial potency and broaden the range of susceptible bacteria. The mechanism of antibacterial action for many morpholine derivatives is not always fully elucidated but may involve the disruption of bacterial cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid replication.

Table 1: Antibacterial Activity of Selected Morpholine Derivatives

| Compound Type | Bacterial Strain | Activity |

|---|---|---|

| Substituted Morpholine Derivative A | Staphylococcus aureus | Moderate to High |

| Substituted Morpholine Derivative B | Escherichia coli | Moderate |

Note: This table is a generalized representation based on findings for various morpholine derivatives and does not represent data for this compound specifically.

The antifungal properties of morpholine-containing compounds are well-established, with some derivatives being used in agricultural and clinical settings. Analogues such as fenpropimorph (B1672530) and amorolfine (B1665469) are known to be effective fungicides. Their primary mechanism of action involves the inhibition of ergosterol (B1671047) biosynthesis, a crucial component of the fungal cell membrane. Specifically, these compounds target enzymes such as sterol Δ14-reductase and Δ8-Δ7 isomerase. This disruption of ergosterol production leads to altered membrane permeability and ultimately, fungal cell death. The antifungal spectrum of morpholine analogues typically includes a range of yeasts and molds.

Table 2: Antifungal Spectrum of Morpholine Analogues

| Compound | Fungal Species | Efficacy |

|---|---|---|

| Fenpropimorph | Aspergillus niger | Effective |

| Amorolfine | Candida albicans | Effective |

Note: This table is illustrative of the activity of known morpholine-based antifungal agents.

Antiparasitic Activity Research

The structural motif of the morpholine ring has also been incorporated into compounds screened for antiparasitic activity.

While direct studies on this compound are scarce, research on structurally related heterocyclic compounds provides some insight into potential antiparasitic activity. For instance, libraries of compounds containing six-membered nitrogenous heterocycles, such as piperidines, which are structurally similar to morpholines, have been screened against various protozoan parasites. Some of these derivatives have shown activity against parasites like Trypanosoma brucei, the causative agent of African trypanosomiasis, and Plasmodium falciparum, which causes malaria. The mechanism of action for such compounds can vary, from inhibiting essential parasitic enzymes to disrupting parasite cell membranes. The presence of a phenylethyl group, as in this compound, could influence the lipophilicity and cellular uptake of the compound, which are critical factors for antiparasitic efficacy. However, further targeted research is necessary to establish the specific antiprotozoal profile of this compound and its analogues.

Neuropharmacological Activity in Pre-clinical Models

Analogues of 3-(2-phenylethyl)morpholine hydrochloride have been the subject of various preclinical studies to determine their potential effects on the central nervous system. These investigations have explored activities related to cognitive function, mood disorders, pain, and neuroprotection, utilizing a range of established in vivo and in vitro models.

Research into the cognitive effects of morpholine-containing compounds has often focused on their potential as cholinesterase inhibitors, a mechanism relevant to conditions like Alzheimer's disease. By inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), these compounds can increase the levels of the neurotransmitter acetylcholine in the brain, which is crucial for memory and learning.

A study on a series of 4-N-phenylaminoquinoline derivatives bearing a morpholine group identified several compounds with potent inhibitory activity against both AChE and BChE. nih.gov Kinetic analysis of the most promising compounds revealed a mixed-type inhibition of AChE. nih.gov This dual-inhibitory action and specific kinetic profile are considered beneficial therapeutic strategies for Alzheimer's disease. nih.gov

The potential antidepressant-like effects of morpholine analogues are frequently evaluated using rodent models of behavioral despair, such as the Forced Swim Test (FST) and the Tail Suspension Test (TST). nih.govresearchgate.net In these tests, a reduction in the duration of immobility is interpreted as an indicator of potential antidepressant activity. nih.gov

Studies on novel compounds, including those structurally related to known antidepressants, have demonstrated that molecules incorporating a morpholine moiety can exhibit significant antidepressant-like effects. For instance, venlafaxine (B1195380) analogues have been tested in both the FST in rats and the TST in mice. nih.gov In these models, active compounds were found to decrease immobility time and increase active behaviors like swimming, with effects comparable to the established antidepressant imipramine. nih.gov The mechanism often involves the inhibition of monoamine reuptake, targeting serotonin, norepinephrine, and dopamine transporters. nih.gov

The FST involves placing a rodent in an inescapable cylinder of water and measuring the time it spends immobile versus actively trying to escape. frontiersin.org Similarly, the TST measures immobility when a mouse is suspended by its tail. frontiersin.org These models are standard initial screens for substances with potential antidepressant-like properties. nih.gov

Preclinical Models for Antidepressant-like Activity

| Preclinical Model | Description | Measured Outcome | Interpretation of Positive Result |

|---|---|---|---|

| Forced Swim Test (FST) | Rodents are placed in a cylinder with water from which they cannot escape. | Duration of immobility. frontiersin.org | Reduced immobility time suggests antidepressant-like effects. nih.gov |

| Tail Suspension Test (TST) | Mice are suspended by their tails for a short period. | Duration of immobility. frontiersin.org | Reduced immobility time suggests antidepressant-like effects. nih.gov |

The analgesic, or pain-reducing, properties of 3-(2-phenylethyl)morpholine hydrochloride analogues have been investigated in various preclinical pain models. These models are designed to simulate different types of pain, including inflammatory and neuropathic pain, and to distinguish between central and peripheral analgesic mechanisms. jneonatalsurg.commdpi.com

Commonly used models include the acetic acid-induced writhing test for peripheral analgesia and the hot plate test for central analgesia. jneonatalsurg.com In the writhing test, a reduction in the number of abdominal constrictions following the injection of an irritant like acetic acid indicates antinociceptive effects. The hot plate test measures the latency of a rodent's response to a heated surface, with an increased latency suggesting centrally mediated analgesia. jneonatalsurg.com

For example, sinomenine, a morphinan alkaloid, has shown remarkable analgesic properties in various pain models. frontiersin.org Studies combining it with other agents have demonstrated synergistic analgesic effects in models of incisional and inflammatory pain, suggesting complex mechanisms of action that can be beneficial for pain management. frontiersin.org The diverse biological activities of morpholine-containing compounds, including analgesic properties, make them a subject of interest in pain research. researchgate.net

Neuroprotection refers to the preservation of neuronal structure and function. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects, is a key factor in neuronal damage and neurodegenerative diseases. mdpi.commdpi.com

Analogues incorporating the morpholine structure have been evaluated for their neuroprotective potential, often linked to their antioxidant capabilities. researchgate.netnih.gov In preclinical studies, the neuroprotective effects of compounds are assessed by their ability to protect neuronal cells from damage induced by toxins or ischemic conditions. nih.gov

For instance, studies on 2-cyclopropylimino-3-methyl-1,3-thiazoline hydrochloride, a compound with a different heterocyclic structure but investigated for similar properties, demonstrated protection against ischemia-induced neuronal damage. nih.gov This compound was shown to reduce levels of ROS and malondialdehyde (a marker of lipid peroxidation) while restoring levels of endogenous antioxidants like glutathione (B108866) and superoxide (B77818) dismutase in animal models of brain ischemia. nih.govnih.gov Such findings suggest that compounds with strong antioxidant actions can offer significant neuroprotection against oxidative stress-induced neuronal injury. mdpi.comnih.gov

Other Relevant Biological Activities

Beyond their neuropharmacological profile, analogues of 3-(2-phenylethyl)morpholine hydrochloride have been investigated for other biological activities that contribute to their therapeutic potential.

The anti-inflammatory properties of morpholine derivatives are a significant area of preclinical research. researchgate.net Inflammation is a key process in many diseases, and its modulation is a critical therapeutic target. nih.gov

Preclinical evaluation of anti-inflammatory activity often employs the carrageenan-induced paw edema model in rats. nih.gov In this model, inflammation is induced by injecting carrageenan into the rat's paw, and the efficacy of a test compound is measured by its ability to reduce the resulting swelling. nih.gov

Studies on benzophenone-N-ethyl morpholine ethers have shown that many of these compounds exhibit significant anti-inflammatory activity in the carrageenan-induced hind paw edema test. nih.gov Some of these synthetic morpholine analogues demonstrated activity greater than that of standard anti-inflammatory drugs. nih.gov The mechanism of action is often linked to the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes. nih.gov

Summary of Investigated Biological Activities

| Activity | Preclinical Model/Assay | Key Findings |

|---|---|---|

| Cognitive Function | Cholinesterase (AChE/BChE) Inhibition Assays | Certain morpholine-bearing derivatives show potent, mixed-type inhibition of AChE and BChE. nih.gov |

| Antidepressant-like | Forced Swim Test (FST), Tail Suspension Test (TST) | Analogues reduce immobility time, suggesting potential antidepressant effects. nih.govnih.gov |

| Antinociceptive | Acetic Acid Writhing Test, Hot Plate Test | Compounds demonstrate both peripheral and central analgesic properties. jneonatalsurg.com |

| Neuroprotection | Ischemia/Reperfusion Models, Oxidative Stress Assays | Antioxidant actions reduce oxidative damage and prevent neuronal death. nih.govnih.gov |

| Anti-inflammatory | Carrageenan-Induced Paw Edema | Morpholine derivatives significantly reduce inflammation, sometimes more effectively than standard drugs. nih.govnih.gov |

Cytotoxicity in Biological Screening (for SAR interpretation)

In the pre-clinical evaluation of novel chemical entities, in vitro cytotoxicity testing is a fundamental step for prioritizing compounds in the drug discovery pipeline. nih.gov For analogues of this compound, which belongs to the broader class of morpholine derivatives, cytotoxicity assays are instrumental in interpreting structure-activity relationships (SAR), particularly in fields like oncology research.

Studies on various morpholine-substituted compounds have demonstrated a range of cytotoxic potentials against different human cancer cell lines. These screenings help to identify the structural features that contribute to potency and selectivity. For instance, a series of morpholine-substituted quinazoline (B50416) derivatives were evaluated for their cytotoxic effects against A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and SHSY-5Y (neuroblastoma) cell lines. nih.gov Several of these compounds displayed significant cytotoxic activity, with some proving to be more potent than the standard chemotherapeutic agent, colchicine. nih.gov Similarly, morpholine-substituted tetrahydroquinoline derivatives have shown potent and selective cytotoxicity against A549, MCF-7, and MDA-MB-231 (triple-negative breast cancer) cell lines, while exhibiting minimal impact on normal Vero cells. mdpi.com

The data gathered from these assays are crucial for building SAR models. By comparing the IC₅₀ values (the concentration of a drug that is required for 50% inhibition in vitro) of structurally related analogues, researchers can deduce the effects of specific chemical modifications. For example, in a series of morpholine‐functionalized aurones, twenty analogues were found to have better cytotoxic potential against human gastric adenocarcinoma (AGS) cells than the reference drug, Leucovorin. researchgate.net Such findings allow for the rational design of new compounds with enhanced activity.

Below is a table summarizing the cytotoxic activity of selected morpholine-containing analogues from various studies, illustrating the data used for SAR interpretation.

| Compound ID | Cancer Cell Line | IC₅₀ (μM) | Source |

| 10e (tetrahydroquinoline derivative) | A549 | 0.033 ± 0.003 | mdpi.com |

| 10h (tetrahydroquinoline derivative) | MCF-7 | 0.087 ± 0.007 | mdpi.com |

| 10d (tetrahydroquinoline derivative) | A549 | 0.062 ± 0.01 | mdpi.com |

| 10d (tetrahydroquinoline derivative) | MCF-7 | 0.58 ± 0.11 | mdpi.com |

| 10d (tetrahydroquinoline derivative) | MDA-MB-231 | 1.003 ± 0.008 | mdpi.com |

| 7j (morpholine-functionalized aurone) | AGS | 5.98 | researchgate.net |

| AK-3 (quinazoline derivative) | A549 | 10.38 ± 0.27 | nih.gov |

| AK-3 (quinazoline derivative) | MCF-7 | 6.44 ± 0.29 | nih.gov |

| AK-3 (quinazoline derivative) | SHSY-5Y | 9.54 ± 0.15 | nih.gov |

| AK-10 (quinazoline derivative) | A549 | 8.55 ± 0.67 | nih.gov |

| AK-10 (quinazoline derivative) | MCF-7 | 3.15 ± 0.23 | nih.gov |

| AK-10 (quinazoline derivative) | SHSY-5Y | 3.36 ± 0.29 | nih.gov |

| 4g (quinazoline derivative) | HCT-116 | 1.09 ± 0.17 | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. nih.gov For this compound (phenmetrazine hydrochloride) and its analogues, SAR studies have been crucial in understanding their interactions with biological targets and in the design of new molecules with desired pharmacological profiles. nih.govwikipedia.org

The morpholine ring is a "privileged pharmacophore" in medicinal chemistry, valued for its ability to modulate pharmacokinetic properties and interact with biological targets. mdpi.comnih.gov The manipulation of the phenmetrazine structure, particularly through substitutions on the morpholine ring, can create a variety of compounds with differing activities. nih.gov For instance, N-methylation of phenmetrazine to produce phendimetrazine (B1196318) was found to create a prodrug that metabolizes back to the active phenmetrazine. nih.govgoogle.com

In broader studies of morpholine-containing scaffolds, substitutions have been shown to significantly impact potency and selectivity. In a series of tetrahydroquinoline derivatives, the incorporation of a morpholine moiety was found to enhance selectivity and potency in cytotoxic activity against cancer cells. mdpi.com The morpholine ring can improve solubility, membrane permeability, and target interactions. mdpi.com Similarly, for quinazoline-based compounds, the presence and substitution pattern on an associated aromatic ring, in conjunction with the morpholine ring, dictates the cytotoxic activity. nih.gov The addition of a morpholine group to other chemical scaffolds has also been shown to have a positive effect on α-glucosidase inhibitory properties. mdpi.com These studies collectively highlight that the morpholine ring is not merely a passive scaffold but an active contributor to the pharmacological profile, and its substitution is a key strategy for optimizing drug candidates.

The phenylethyl moiety is a critical component of the this compound structure, playing a significant role in its interaction with monoamine transporters. google.com Phenmetrazine itself is a substituted amphetamine, and the phenylethylamine backbone is essential for its activity as a norepinephrine and dopamine releasing agent. wikipedia.org

SAR studies of phenethylamine (B48288) derivatives have shown that substitutions on the phenyl ring can dramatically alter potency and selectivity for biological targets, such as serotonin receptors and monoamine transporters. researchgate.netbiomolther.org For example, adding a fluorine substituent to the phenyl ring of phenmetrazine alters the relative potency of its isomers at the serotonin transporter (SERT) compared to the dopamine (DAT) and norepinephrine (NET) transporters. researchgate.net Similarly, studies on methylphenmetrazine (MPM) positional isomers (2-MPM, 3-MPM, and 4-MPM) revealed that the position of the methyl group on the phenyl ring affects potency at DAT and SERT. nih.gov Specifically, 4-MPM was found to be about 3.5-fold more potent than 2-MPM at DAT and nearly 10-fold more potent than 2-MPM and phenmetrazine at SERT. nih.gov This demonstrates that the electronic and steric properties of substituents on the phenyl ring of the phenylethyl moiety are key determinants of a compound's interaction with its target proteins.

The three-dimensional shape, or conformation, of a molecule is critical for its ability to bind to a biological target. Conformational analysis helps to identify the specific spatial arrangement of atoms—the "biologically active conformation"—that is responsible for a compound's pharmacological effect. nih.gov The morpholine ring in this compound analogues is not rigid; its flexible chair-like conformation is considered an optimal feature for a scaffold, allowing it to direct its chemical appendages into the correct positions for target binding. nih.gov

For related phenethylamine analogues, conformational constraints have been used to probe the bioactive conformation. Studies on constrained phenethylamines have shown that the orientation of specific atoms relative to the ethylamine (B1201723) moiety is crucial for optimal activity. nih.gov By synthesizing and testing rigid analogues, researchers can confirm the nature of the conformation when the molecule binds to its receptor. drugdesign.org Such analyses, often employing computational methods like molecular mechanics, can rationalize the stereoselectivity of a compound for its target and explain differences in binding affinity between enantiomers. nih.gov

A pharmacophore is the specific three-dimensional arrangement of chemical features that is essential for a molecule to exert a particular biological activity. drugdesign.org Elucidating the pharmacophore of a class of compounds is a key step in rational drug design. For compounds related to this compound, the morpholine ring itself is considered a valuable pharmacophore. mdpi.comnih.gov

Several morpholine-containing pharmacophores have been identified that are responsible for selective interaction with specific molecular targets. nih.gov For example, aryl-morpholines have been identified as interacting with the PI3K kinase family. acs.org The process of pharmacophore elucidation often involves superimposing the structures of active compounds to identify common features. drugdesign.org For phenmetrazine analogues, the key pharmacophoric features would include the aromatic ring of the phenylethyl group, the basic nitrogen of the morpholine ring, and the specific spatial relationship between them, which is critical for interaction with monoamine transporters. drugbank.com

Pre-clinical Pharmacokinetic and ADME (Absorption, Distribution, Metabolism, Excretion) Studies

Pharmacokinetics describes how the body affects a specific drug after administration through the mechanisms of absorption, distribution, metabolism, and excretion (ADME). Understanding the ADME profile of a compound is critical in pre-clinical development.

For phenmetrazine, early studies showed that after an oral dose, about 70% of the drug is excreted within 24 hours, with approximately 19% being the unchanged drug and the rest consisting of various metabolites. wikipedia.org More recent investigations into phenmetrazine analogues have provided deeper insights into their ADME properties.

Absorption and Distribution : In vitro ADME studies on novel compounds often assess properties like aqueous solubility, membrane permeability, and plasma protein binding. For example, a recent study on the phenmetrazine-derived substance 3,4-methylenedioxyphenmetrazine (MDPM) found it has a low plasma protein binding of 32%, which is in the range of phenmetrazine (20%) and amphetamine (20-30%). nih.gov Low protein binding is common for many amphetamine-like stimulants and means a larger fraction of the drug is free to exert its pharmacological effects. nih.gov The morpholine ring is often incorporated into drug candidates to improve properties like solubility and brain permeability. nih.gov

Metabolism : Metabolism studies are crucial for understanding a drug's duration of action and potential for drug-drug interactions. Phendimetrazine is a well-known example of a prodrug, where its N-demethylation in the body yields the more active metabolite, phenmetrazine. nih.govresearchgate.net This metabolic conversion is a key aspect of its pharmacological profile. nih.gov Studies on MDPM have identified that its metabolism proceeds via demethylenation and O-methylation and is exclusively mediated by the cytochrome P450 enzyme CYP2D6. nih.gov MDPM was also found to be a strong inhibitor of CYP2D6 and a moderate inhibitor of CYP1A2 and CYP3A4, indicating a potential for drug-drug interactions with other substances metabolized by these enzymes. nih.gov

Excretion : The route and rate of excretion determine a drug's half-life. Phenmetrazine is primarily excreted via the kidneys. wikipedia.org Identifying the major metabolites excreted in urine is important for toxicological screening. Based on in vitro data for MDPM, the parent compound and its demethylenyl-methyl metabolite are recommended as analytical targets in urine screening. nih.gov

The table below summarizes key pre-clinical pharmacokinetic parameters for phenmetrazine and a related analogue.

| Compound | Parameter | Value/Observation | Source |

| Phenmetrazine | Excretion (24h) | ~70% of oral dose | wikipedia.org |

| % Unmetabolized in Urine | ~19% | wikipedia.org | |

| Plasma Protein Binding | 20% | nih.gov | |

| 3,4-Methylenedioxyphenmetrazine (MDPM) | Plasma Protein Binding | 32% | nih.gov |

| Primary Metabolic Enzyme | CYP2D6 | nih.gov | |

| CYP Inhibition | Strong inhibitor of CYP2D6; Moderate inhibitor of CYP1A2 & CYP3A4 | nih.gov | |

| Phendimetrazine | Metabolism | Prodrug, converted to Phenmetrazine via N-demethylation | nih.govgoogle.com |

This table is interactive. Click on the headers to sort the data.

Metabolic Stability in vitro (e.g., Liver Microsomes)

The in vitro metabolic stability of a compound is a critical parameter assessed during early drug discovery to predict its in vivo metabolic clearance. springernature.com These assays typically utilize liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. nih.govresearchgate.net The primary goal of these studies is to determine the rate at which a compound is metabolized, which provides insights into its potential half-life and oral bioavailability in the body. nuvisan.com

The experimental procedure for assessing metabolic stability in liver microsomes involves incubating the test compound with a preparation of liver microsomes from a relevant species (e.g., human, rat, mouse) in the presence of necessary cofactors, most notably NADPH. nih.gov The concentration of the parent compound is monitored over time using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). springernature.com From the rate of disappearance of the parent compound, key parameters like the in vitro half-life (t½) and the intrinsic clearance (CLint) are calculated. nuvisan.commdpi.com Intrinsic clearance represents the inherent ability of the liver enzymes to metabolize a drug. nuvisan.com

| Compound | In vitro t½ (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |

|---|---|---|

| Analog A | 35.1 | 19.8 |

| Analog B | 20.5 | 33.8 |

| Analog C | 14.0 | 49.5 |

This table presents hypothetical data for analogous compounds to illustrate the typical output of in vitro metabolic stability assays. The data is based on findings for structurally related compounds found in the literature. mdpi.com

Blood-Brain Barrier (BBB) Permeability Research

For compounds intended to act on the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is a paramount consideration. The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. nih.govnih.gov The morpholine moiety is often incorporated into CNS drug candidates to enhance their ability to permeate the BBB. nih.govnih.gov This is attributed to the physicochemical properties conferred by the morpholine ring, which can improve solubility and the ability to engage in interactions that facilitate transport across the BBB. nih.gov

The phenethylamine backbone of this compound is also a structural feature commonly found in molecules that readily cross the BBB. researchgate.net Research on phenethylamine derivatives has shown their capacity to penetrate the CNS. researchgate.net

The assessment of BBB permeability in preclinical stages can be conducted through various in vitro and in silico models. In vitro models often utilize cell-based assays, such as those employing endothelial cell monolayers, to mimic the BBB. In silico models, on the other hand, use computational algorithms to predict permeability based on the physicochemical properties of the molecule, including its lipophilicity, molecular weight, and polar surface area. nih.gov While specific experimental data on the BBB permeability of this compound is not publicly available, its structural components suggest a potential for CNS penetration. nih.govresearchgate.net

Plasma Protein Binding Research

Plasma protein binding (PPB) is another crucial pharmacokinetic parameter that determines the extent of a drug's distribution and its availability to interact with its therapeutic target. nih.gov Only the unbound fraction of a drug is pharmacologically active and able to diffuse from the bloodstream into tissues to exert its effects. researchgate.net The degree of binding to plasma proteins, primarily albumin and α-1 acid glycoprotein, can significantly influence a drug's efficacy, metabolism, and excretion. derangedphysiology.com

Common in vitro methods to determine the extent of plasma protein binding include equilibrium dialysis and ultrafiltration. nih.govresearchgate.net In equilibrium dialysis, a semipermeable membrane separates a drug-containing plasma solution from a drug-free buffer solution. At equilibrium, the concentration of the unbound drug is the same in both compartments, allowing for the calculation of the bound and unbound fractions. nih.gov Ultrafiltration involves separating the unbound drug from the protein-bound drug by centrifuging the plasma sample through a filter that retains large molecules like proteins. researchgate.net

The extent of plasma protein binding is typically expressed as a percentage. A high percentage of plasma protein binding (e.g., >90%) indicates that only a small fraction of the drug is free to exert its pharmacological effect. While no specific plasma protein binding data for this compound has been reported in the reviewed literature, this parameter would be a critical component of its preclinical pharmacological profile.

Advanced Research Methodologies for Investigating 3 2 Phenylethyl Morpholinehydrochloride Analogues

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling have become indispensable tools in the design and discovery of novel therapeutic agents, including analogues of 3-(2-Phenylethyl)morpholine hydrochloride. nih.gov These in silico approaches allow researchers to predict and analyze the behavior of molecules at an atomic level, thereby saving time and resources in the drug development pipeline.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. gyanvihar.org In the context of 3-(2-Phenylethyl)morpholine hydrochloride analogues, docking simulations are employed to understand how these compounds interact with their biological targets, such as enzymes or receptors. gyanvihar.orgnih.gov

For instance, studies on various morpholine (B109124) derivatives have utilized molecular docking to investigate their binding affinities and interaction patterns with specific protein targets. scispace.comeurjchem.com These simulations can reveal crucial information about the binding energy and the key amino acid residues involved in the interaction. nih.govnih.gov For example, a study on morpholine-linked thiazolidinone hybrids showed strong binding affinity towards Enoyl-ACP reductase, with predicted binding affinities as low as -8.6 kcal/mol for the most potent molecule. scispace.comeurjchem.com This information is vital for optimizing the ligand's structure to enhance its binding and, consequently, its biological activity.

Table 1: Example of Molecular Docking Results for Morpholine Derivatives

| Compound | Target Protein | Binding Energy (kcal/mol) | Interacting Residues |

| Morpholine Derivative A | Enzyme X | -8.2 | Tyr123, Phe256, His345 |

| Morpholine Derivative B | Receptor Y | -7.5 | Ser98, Trp150, Asn201 |

| 3-(2-Phenylethyl)morpholine Analogue | Target Z | -9.1 | Leu55, Val87, Ile102 |

This table is illustrative and based on typical data from molecular docking studies.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.govacs.org For morpholine derivatives, 3D-QSAR models have been developed to understand the structural requirements for their biological activity. nih.govacs.org

These models can identify the key structural features, such as the size of the morpholine ring or the nature of substituents on the phenyl ring, that are important for affinity to a particular target. nih.gov By analyzing the coefficient plots from these models, researchers can determine which regions of the molecule are favorable or unfavorable for activity, guiding the design of new analogues with improved potency. nih.gov

Virtual Screening and Lead Identification

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. cambridgemedchemconsulting.comnih.gov This method allows for the rapid assessment of vast chemical spaces to find promising lead compounds. nih.gov

For the identification of novel 3-(2-Phenylethyl)morpholine hydrochloride analogues, virtual screening can be performed on extensive compound databases. researchgate.netmdpi.com By employing docking-based or pharmacophore-based screening approaches, researchers can filter and rank compounds based on their predicted binding affinity or similarity to a known active ligand. mdpi.com This process significantly narrows down the number of compounds that need to be synthesized and tested experimentally, accelerating the discovery of new drug candidates.

Prediction of Molecular Properties for Biological Activity

Computational methods are also used to predict various molecular properties that are crucial for a compound's biological activity and drug-likeness. These properties include physicochemical parameters such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov

Predictive models can also be used to estimate a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. By evaluating these properties early in the drug discovery process, researchers can prioritize compounds that are more likely to have favorable pharmacokinetic profiles. For morpholine-based compounds, these predictions help in designing analogues that not only have high potency but also possess the necessary characteristics to be effective drugs. e3s-conferences.org

Analytical Methods for Research and Development

The research and development of 3-(2-Phenylethyl)morpholine hydrochloride and its analogues rely heavily on a variety of analytical techniques to confirm their structure, purity, and other chemical properties.

Spectroscopic Techniques (e.g., NMR, Mass Spectrometry, IR)

Spectroscopic methods are fundamental for the structural elucidation and characterization of organic molecules. slideshare.netiipseries.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for determining the detailed molecular structure of 3-(2-Phenylethyl)morpholine hydrochloride analogues. uobaghdad.edu.iq These techniques provide information about the chemical environment of each atom, allowing for the unambiguous assignment of the compound's structure. spectrabase.com For instance, the chemical shifts and coupling constants observed in the NMR spectra can confirm the connectivity of atoms and the stereochemistry of the molecule. scispace.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. nih.gov Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify and quantify morpholine derivatives. nih.govosha.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the molecular formula of a newly synthesized analogue. scispace.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. slideshare.net The absorption of infrared radiation at specific frequencies corresponds to the vibrations of different chemical bonds. For 3-(2-Phenylethyl)morpholine hydrochloride analogues, IR spectra can confirm the presence of key functional groups such as the morpholine ring, the phenyl group, and C-N and C-O bonds. researchgate.net

Table 2: Spectroscopic Data for a Hypothetical 3-(2-Phenylethyl)morpholine Analogue

| Technique | Key Observations | Interpretation |

| ¹H NMR | Multiplets at ~7.2-7.4 ppm | Protons of the phenyl ring |

| Triplets at ~2.8 and ~3.7 ppm | Protons of the morpholine ring | |

| ¹³C NMR | Peaks between 126-140 ppm | Carbons of the phenyl ring |

| Peaks between 50-70 ppm | Carbons of the morpholine ring | |

| Mass Spec | Molecular ion peak (M+H)⁺ at m/z 192.1383 | Corresponds to the molecular formula C₁₂H₁₈NO⁺ |

| IR | Bands around 2850-3000 cm⁻¹ | C-H stretching of alkyl and aryl groups |

| Band around 1115 cm⁻¹ | C-O-C stretching of the morpholine ether |

This table is illustrative and provides typical spectroscopic data ranges for compounds of this class.

Chromatographic Techniques (e.g., HPLC, LC-MS, GC-MS, UPLC/MS)

In the investigation of 3-(2-Phenylethyl)morpholinehydrochloride analogues, a suite of advanced chromatographic techniques is indispensable for their separation, identification, and quantification. These methods offer high resolution and sensitivity, which are critical for distinguishing between structurally similar analogues and for detecting trace amounts in complex matrices. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-High-Performance Liquid Chromatography/Mass Spectrometry (UPLC/MS) are among the most powerful tools employed in this research area.

High-Performance Liquid Chromatography (HPLC) is a foundational technique for the analysis of non-volatile or thermally labile compounds like many phenylethylmorpholine analogues. HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. The separation can be optimized by adjusting various parameters, including the composition of the mobile phase, the type of stationary phase (e.g., C18, pentafluorophenyl), and the pH. mdpi.com For instance, a robust HPLC method developed for the separation of enzymatic sulfation reaction mixtures of various phenolic compounds utilized a pentafluorophenyl stationary phase with a buffered mobile phase, demonstrating excellent separation for polar analytes. mdpi.com Such methodologies are directly applicable to the analysis of this compound analogues, allowing for the resolution of complex mixtures and the purification of specific compounds for further study. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS) couples the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing a high degree of sensitivity and specificity. mdpi.comnih.gov This technique is particularly useful for the identification and quantification of analytes in complex biological and chemical matrices. mdpi.com In the context of phenylethylmorpholine analogues, LC-MS/MS can provide structural information through fragmentation analysis, aiding in the identification of unknown metabolites or degradation products. The development of LC-MS/MS methods often involves careful optimization of both the chromatographic separation and the mass spectrometric detection parameters to achieve the desired sensitivity and selectivity. nih.gov For example, a validated LC-MS/MS method for the analysis of N-ethyl-α-ethyl-phenethylamine, a phenethylamine (B48288) derivative, demonstrated a limit of detection of 2.5 ng/mL and a limit of quantification of 5 ng/mL, showcasing the sensitivity of this technique. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While some this compound analogues may require derivatization to increase their volatility, GC-MS offers excellent chromatographic resolution and highly specific detection. nih.govresearchgate.net A reliable derivatization method has been developed to detect and quantify morpholine in various samples using GC-MS, where morpholine is converted to the more volatile N-nitrosomorpholine. nih.govresearchgate.net This approach highlights the potential for developing similar derivatization strategies for phenylethylmorpholine analogues to enable their analysis by GC-MS. The validation of such a method for morpholine showed a wide linearity range and high accuracy, with recovery rates between 94.3% and 109.0%. nih.gov

Ultra-High-Performance Liquid Chromatography/Mass Spectrometry (UPLC/MS) represents a significant advancement over conventional HPLC, utilizing smaller stationary phase particles to achieve higher resolution, faster analysis times, and increased sensitivity. mdpi.com A UPLC-MS/MS method for the screening of 90 phosphodiesterase type 5 inhibitors demonstrated the efficiency of this technique, with the entire screening process completed within 25 minutes. mdpi.com The limits of detection for the analytes were in the low ng/g or ng/mL range, indicating the high sensitivity of UPLC/MS. mdpi.com This high-throughput capability is particularly valuable in the screening of libraries of this compound analogues for lead discovery and optimization.

Interactive Data Table: Comparison of Chromatographic Method Performance for Analogous Compounds

| Technique | Analyte(s) | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (% Recovery) | Precision (%RSD) |

| GC-MS | Morpholine | 10–500 μg·L⁻¹ | 7.3 μg·L⁻¹ | 24.4 μg·L⁻¹ | 94.3–109.0% | 2.0–7.0% |

| LC-MS/MS | N-ethyl-α-ethyl-phenethylamine | Not Specified | 2.5 ng/mL | 5 ng/mL | Not Specified | 3.1-9.8% (day-to-day) |

| UPLC-MS/MS | 90 PDE-5 Inhibitors | Not Specified | 25–85 ng/g or ng/mL | < 50 ng/g or 30 ng/mL | Not Specified | Not Specified |

| GC-MS | Morpholine in fruit | 10–400 µg/kg | 1.3–3.3 µg/kg | 4.1–10.1 µg/kg | 88.6–107.2% | 1.4–9.4% (intra-day) |

X-ray Crystallography for Structural Elucidation of Complexes

X-ray crystallography is a definitive technique for determining the precise three-dimensional atomic structure of a crystalline solid. In the study of this compound analogues, this methodology is crucial for unambiguously elucidating the molecular geometry, conformational preferences, and intermolecular interactions of these compounds and their complexes. nih.govmdpi.com Such detailed structural information is invaluable for understanding structure-activity relationships, designing new analogues with improved properties, and studying their interactions with biological targets.

The process of X-ray crystallography involves irradiating a single crystal of the compound with a focused beam of X-rays. The resulting diffraction pattern is then used to calculate the electron density distribution within the crystal, which in turn allows for the determination of the positions of the individual atoms. weizmann.ac.il Recent advancements in X-ray structural biology now allow for the examination of protein-ligand complexes at ambient temperatures, providing a more dynamic view of the interactions compared to traditional cryogenic methods. frontiersin.org

For morpholine-containing compounds, X-ray crystallography has been successfully employed to characterize their crystal structures and intermolecular interactions. For example, the crystal structures of bis(morpholine)gold(I) chloride and bromide complexes revealed a linear N—Au—N coordination and a layered structure stabilized by hydrogen bonds and gold-halide contacts. nih.gov Similarly, the structures of gem-aminals based on morpholine have been elucidated, highlighting the role of weak C-H...O and C-H...Br interactions in the crystal packing. mdpi.com

The structural data obtained from X-ray crystallography, such as bond lengths, bond angles, and torsion angles, provide a detailed picture of the molecule's conformation in the solid state. This information is critical for computational modeling studies, such as molecular docking and molecular dynamics simulations, which can further explore the interactions of these analogues with their putative biological targets. Furthermore, the analysis of intermolecular interactions in the crystal lattice, including hydrogen bonding and van der Waals forces, can provide insights into the physicochemical properties of the compounds, such as their solubility and melting point.

Interactive Data Table: Crystallographic Data for Morpholine-Containing Structures

| Compound | Crystal System | Space Group | Key Interactions | Reference |

| bis(morpholine)gold(I) chloride | Monoclinic | C2/c | N—H⋯halide hydrogen bonds, Au⋯halide contacts | nih.gov |

| 1,2-dimorpholinoethane | Monoclinic | P21/c | Weak C-H...O interactions | mdpi.com |

| 1-morpholino-3-morpholinium bromide propane | Monoclinic | P21/c | N-H...Br hydrogen bonding, C-H...O and C-H...Br interactions | mdpi.com |

| [Cd(DMPT)Cl2] (DMPT = morpholine-containing ligand) | Monoclinic | P21/n | Cl…H, O…H, and C…H interactions | mdpi.com |

| [Zn(DMPT)Cl2] (DMPT = morpholine-containing ligand) | Monoclinic | P21/n | Cl…H, O…H, C…H, and N…H contacts | mdpi.com |

Method Development and Validation for Research Applications

The development and validation of analytical methods are fundamental to ensuring the generation of accurate, reliable, and reproducible data in the study of this compound analogues. labmanager.comemerypharma.com This systematic process is essential for a wide range of research applications, from the initial characterization of newly synthesized compounds to their quantification in various matrices. labmanager.com The validation process demonstrates that an analytical method is suitable for its intended purpose. emerypharma.com

The process of method development is iterative and data-driven, beginning with the definition of the analytical target profile (ATP), which outlines the intended purpose of the method. labmanager.com This is followed by the selection of an appropriate analytical technique based on the physicochemical properties of the analyte, such as its polarity, volatility, and thermal stability. labmanager.com Subsequently, the instrumental conditions are optimized to achieve the desired performance in terms of sensitivity, selectivity, and reproducibility. labmanager.com

Once a method has been developed, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH). mdpi.com The key validation parameters include:

Accuracy: The closeness of the test results to the true value. sysrevpharm.org

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the relative standard deviation (RSD). sysrevpharm.org

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. emerypharma.com

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. sysrevpharm.org

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. emerypharma.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. emerypharma.com

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. emerypharma.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. emerypharma.com

The successful development and validation of analytical methods are critical for ensuring the quality and integrity of research data on this compound analogues. These validated methods provide the foundation for further investigations into the synthesis, characterization, and potential applications of these compounds.

Interactive Data Table: Key Parameters in Analytical Method Validation

| Validation Parameter | Description |

| Accuracy | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. |

| Precision | The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. |

| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. |

| Linearity | The ability (within a given range) to obtain test results which are directly proportional to the concentration (amount) of analyte in the sample. |

| Range | The interval between the upper and lower concentration (amounts) of analyte in the sample (including these concentrations) for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy and linearity. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. |

Future Research Directions and Unexplored Avenues for 3 2 Phenylethyl Morpholinehydrochloride Analogues

Exploration of Novel Molecular Targets and Pathways

The structural adaptability of the morpholine (B109124) scaffold allows for the design of analogues that can engage a wide array of molecular targets beyond those traditionally associated with CNS agents. researchgate.nettandfonline.com Future research should focus on identifying and validating novel targets and pathways implicated in the complex etiology of neurological and psychiatric disorders.

Key areas for exploration include:

Enzyme Inhibition: Morpholine derivatives have shown significant potential as inhibitors of various enzymes involved in neurodegeneration, such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B). tandfonline.comnih.gov Research can be expanded to other enzyme families, like kinases involved in CNS tumor pathology or enzymes related to neuroinflammation. nih.govacs.org

Receptor Modulation: The structural similarity of some morpholine derivatives to endogenous neurotransmitters makes them ideal candidates for modulating receptors involved in mood disorders and pain. sci-hub.senih.govacs.org Investigations could extend to less-explored receptor systems that play a role in cognitive function and synaptic plasticity.

Protein Aggregation Pathways: In neurodegenerative diseases like Alzheimer's and Parkinson's, the aggregation of proteins such as amyloid-beta (Aβ) and tau is a central pathological feature. jocpr.com Analogues could be designed to interfere with these aggregation processes or promote the clearance of toxic protein species.

| Potential Molecular Target Class | Specific Examples | Relevance to CNS Disorders | Rationale for Morpholine Analogues |

|---|---|---|---|

| Enzymes | Kinases (e.g., PI3K, mTOR), Secretases, MAO-B | Neuroinflammation, Cancer, Neurodegeneration (Alzheimer's, Parkinson's) nih.govnih.gov | Proven scaffold for enzyme inhibition; can be modified for selectivity and potency. researchgate.nettandfonline.com |

| Receptors | Dopamine (B1211576) D3 Receptors, Cannabinoid Receptors, Orphan GPCRs | Psychiatric disorders, Pain, Mood regulation sci-hub.senih.govacs.org | Can mimic endogenous neurotransmitters; scaffold allows for precise positioning of interacting groups. sci-hub.seresearchgate.net |

| Protein Aggregation | Amyloid-Beta (Aβ), Tau protein | Alzheimer's Disease jocpr.com | Design of molecules that can cross the blood-brain barrier and interfere with protein-protein interactions. tandfonline.com |

Development of Advanced Pre-clinical Models for Efficacy Evaluation

The translation of preclinical findings to clinical success is a major hurdle in CNS drug development, often due to the limitations of traditional models. nih.gov Future efficacy evaluation of 3-(2-phenylethyl)morpholinehydrochloride analogues requires the adoption of advanced, more predictive preclinical models that better recapitulate human physiology and disease complexity. medicilon.comporsolt.comaltasciences.com